molecular formula C9H9N5O2 B15057318 2-(2,6-Dimethylpyrimidin-4-yl)-2H-1,2,3-triazole-4-carboxylic acid

2-(2,6-Dimethylpyrimidin-4-yl)-2H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B15057318
M. Wt: 219.20 g/mol
InChI Key: KDKMRDMHSIKZJI-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylpyrimidin-4-yl)-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that combines the structural features of pyrimidine and triazole rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of both pyrimidine and triazole moieties in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethylpyrimidin-4-yl)-2H-1,2,3-triazole-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors One common method involves the cyclization of appropriate precursors under controlled conditions

  • Step 1: Synthesis of 2,6-Dimethylpyrimidine

    • Reactants: Acetophenone, formamide
    • Conditions: Acidic or basic catalysis, elevated temperature
  • Step 2: Formation of Triazole Ring

    • Reactants: 2,6-Dimethylpyrimidine, azide compound
    • Conditions: Copper-catalyzed azide-alkyne cycloaddition (CuAAC), room temperature
  • Step 3: Carboxylation

    • Reactants: Intermediate from Step 2, carbon dioxide source
    • Conditions: Basic conditions, elevated temperature

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrimidine ring.

    • Reagents: Potassium permanganate, chromium trioxide
    • Conditions: Acidic or basic medium, elevated temperature
    • Products: Corresponding carboxylic acids or ketones
  • Reduction: : Reduction reactions can target the triazole ring or the carboxylic acid group.

    • Reagents: Sodium borohydride, lithium aluminum hydride
    • Conditions: Room temperature, inert atmosphere
    • Products: Reduced triazole derivatives or alcohols
  • Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions.

    • Reagents: Halogenating agents, nucleophiles
    • Conditions: Room temperature to elevated temperature
    • Products: Substituted derivatives with various functional groups

Scientific Research Applications

Chemistry

In chemistry, 2-(2,6-Dimethylpyrimidin-4-yl)-2H-1,2,3-triazole-4-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. The presence of the triazole ring is known to enhance biological activity, making it a promising candidate for drug development.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. These derivatives may exhibit activity against various diseases, including bacterial infections and cancer.

Industry

In the industrial sector, this compound is used in the development of agrochemicals and pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of active ingredients.

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethylpyrimidin-4-yl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to antimicrobial or anticancer effects.

Molecular Targets and Pathways

    Enzymes: The compound may inhibit enzymes involved in DNA replication and repair, leading to cell death.

    Receptors: It can bind to cell surface receptors, blocking signal transduction pathways essential for cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-Dimethylpyrimidin-4-yl)-1H-1,2,3-triazole
  • 2-(2,6-Dimethylpyrimidin-4-yl)-2H-1,2,3-triazole-5-carboxylic acid
  • 2-(2,6-Dimethylpyrimidin-4-yl)-2H-1,2,3-triazole-4-carboxamide

Uniqueness

Compared to similar compounds, 2-(2,6-Dimethylpyrimidin-4-yl)-2H-1,2,3-triazole-4-carboxylic acid exhibits unique properties due to the specific positioning of the carboxylic acid group. This positioning can influence its reactivity and biological activity, making it a distinct and valuable compound for various applications.

Properties

Molecular Formula

C9H9N5O2

Molecular Weight

219.20 g/mol

IUPAC Name

2-(2,6-dimethylpyrimidin-4-yl)triazole-4-carboxylic acid

InChI

InChI=1S/C9H9N5O2/c1-5-3-8(12-6(2)11-5)14-10-4-7(13-14)9(15)16/h3-4H,1-2H3,(H,15,16)

InChI Key

KDKMRDMHSIKZJI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C)N2N=CC(=N2)C(=O)O

Origin of Product

United States

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